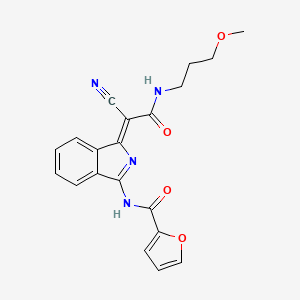
(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoindole and furan moieties. The structural complexity of this compound is indicative of its potential for diverse biological interactions. While specific synthetic pathways are not detailed in the available literature, similar compounds have been synthesized using methodologies involving cyclization and functional group modifications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, compounds derived from benzofuran frameworks have shown promising antioxidant activity in various assays, such as the ABTS assay, which measures the ability to scavenge free radicals . The activity is often attributed to the presence of electron-donating groups that stabilize free radicals.
Cytotoxicity
Biological evaluations have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies on related dihydroindolones reveal their potential as cytotoxic agents in vitro, suggesting that this compound may also possess similar properties . The mechanism of action may involve interference with cellular signaling pathways or induction of apoptosis.
Study 1: Antioxidant Evaluation
A study evaluated a series of heterocyclic compounds for their antioxidant activity using the ABTS assay. Among the tested compounds, those with structural similarities to this compound exhibited up to 87% inhibition of free radicals, indicating strong antioxidant potential .
Study 2: Cytotoxicity Assays
In another study focusing on dihydroindolones, derivatives were tested against multiple cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, suggesting that similar modifications in this compound could also enhance its therapeutic efficacy .
Research Findings Summary
科学的研究の応用
Research indicates that (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)furan-2-carboxamide may exhibit significant biological activity. Studies have suggested its potential as an antiviral agent due to its nitrile-containing structure, which is known to enhance biological efficacy against viral infections .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Potential efficacy against viral infections | |
| Inhibitory | May inhibit specific protein interactions | |
| Anti-inflammatory | Potential as a 5-lipoxygenase inhibitor |
Therapeutic Applications
The compound's unique structure positions it as a candidate for various therapeutic applications:
- Antiviral Therapy : Its nitrile group may enhance binding affinity to viral targets, potentially leading to the development of effective antiviral drugs.
- Cancer Treatment : The presence of isoindole and furan rings suggests possible interactions with cancer-related pathways, particularly through inhibition of polo-like kinase (Plk), which is implicated in cell division and cancer progression .
- Anti-inflammatory Agents : Preliminary studies indicate that the compound could serve as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases .
Case Studies
Several studies have explored the applications of similar compounds in clinical settings:
Case Study 1: Antiviral Efficacy
A study identified a related compound with antiviral properties against influenza viruses, suggesting that structural modifications can lead to enhanced efficacy in similar compounds like this compound .
Case Study 2: Cancer Inhibition
Research into isoindole derivatives has shown promise in inhibiting Plk activity, thereby reducing tumor growth in preclinical models. This highlights the potential for further development of this compound as an anticancer agent .
特性
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-10-5-9-22-19(25)15(12-21)17-13-6-2-3-7-14(13)18(23-17)24-20(26)16-8-4-11-28-16/h2-4,6-8,11H,5,9-10H2,1H3,(H,22,25)(H,23,24,26)/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGSIZKQKNFEFF-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













